Simazine

Catalog No.
S543201
CAS No.
122-34-9
M.F
C7H12ClN5
C7H12ClN5
CH3CH2NH(C3N3Cl)NHCH2CH3
M. Wt
201.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Simazine

CAS Number

122-34-9

Product Name

Simazine

IUPAC Name

6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C7H12ClN5
C7H12ClN5
CH3CH2NH(C3N3Cl)NHCH2CH3

Molecular Weight

201.66 g/mol

InChI

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)

InChI Key

ODCWYMIRDDJXKW-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)Cl)NCC

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
400 PPM IN METHANOL @ 20 °C
3.0 ppm in n-pentane at 25 °C
Slightly sol in ethyl cellosolve, dioxane
In water, 6.2 mg/L (pH 7, 20 °C)
In ethanol 570, acetone 1500, toluene 130, n-octanol 390, n-hexane 3.1 (all in mg/L, 25 °C).
Solubility in water: none

Synonyms

Herbazin 50, Herbazin-50, Herbazin50, Simazine

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCC

Description

The exact mass of the compound Simazine is 201.0781 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)4.60e-05 m400 ppm in methanol @ 20 °c3.0 ppm in n-pentane at 25 °cslightly sol in ethyl cellosolve, dioxanein water, 6.2 mg/l (ph 7, 20 °c)in ethanol 570, acetone 1500, toluene 130, n-octanol 390, n-hexane 3.1 (all in mg/l, 25 °c).solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25999. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines. It belongs to the ontological category of diamino-1,3,5-triazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pesticides -> Herbicides -> Triazine herbicides -> Chlorotriazine herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Simazine is a herbicide belonging to the triazine class, primarily used for controlling broad-leaved weeds and annual grasses in various agricultural settings. Its chemical name is 6-chloro-N,N-diethyl-1,3-triazine-2,4-diamine, and it has a molecular formula of C7H12N5Cl with a molecular weight of approximately 201.7 g/mol. The compound appears as an off-white crystalline solid, and its melting point is reported to be between 225°C and 227°C, where it decomposes rather than melts . Simazine is sparingly soluble in water, with solubility ranging from 5 ppm at 20°C to 240 ppm at 100°C .

Simazine acts as a photosystem II inhibitor in plants. It binds to the plastoquinone binding pocket (Qb site) in the photosynthetic electron transport chain, disrupting energy transfer and ultimately stopping photosynthesis, leading to plant death [].

Simazine is considered a moderately toxic compound. While not acutely toxic in small doses, chronic exposure can lead to health problems.

  • Toxicity: Studies suggest potential developmental and thyroid hormone disrupting effects [].
  • Environmental impact: Simazine's persistence in soil and potential for groundwater contamination raise environmental concerns [].
, particularly hydrolysis and photolysis. It is hydrolyzed by strong acids and alkalis, leading to the formation of degradation products such as hydroxy-simazine and desisopropyl-atrazine (DIPA) through processes like N-dealkylation and hydroxylation . Photolysis occurs more rapidly in aqueous environments, with half-lives ranging from 2.7 to 5.4 hours . The chlorine atom in the structure is a reactive site that can form glutathione conjugates, which are significant in its metabolism within biological systems .

Simazine exhibits herbicidal activity by inhibiting photosynthesis in plants. It affects the electron transport chain in chloroplasts, leading to the death of targeted weeds. In terms of toxicity, simazine has shown potential carcinogenic effects in animal studies, although it has not consistently induced mutations in various bacterial assays . The compound has been linked to occupational skin irritation and other health effects upon exposure .

The synthesis of simazine typically involves the reaction of cyanuric chloride with a concentrated solution of ethyl amine. This reaction is highly exothermic and should be conducted at temperatures below 10°C to prevent hazardous conditions due to the release of toxic gases such as hydrogen chloride and hydrogen cyanide during decomposition .

Studies on simazine interactions indicate that it can be metabolized by various organisms, including mammals and soil microorganisms. In rats and other animals, simazine undergoes mono-N-dealkylation as a primary metabolic pathway . Additionally, its presence in groundwater has raised concerns about potential ecological impacts due to its persistence and mobility in different soil types .

Simazine shares similarities with other triazine herbicides but exhibits unique characteristics that distinguish it from them. Below is a comparison with related compounds:

Compound NameChemical StructureUnique Features
Atrazine6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamineMore widely used; higher toxicity; banned in EU
Propazine2-chloro-4-ethylamino-6-isopropylamino-s-triazineSimilar mechanism; less persistent than simazine
Terbuthylazine2-chloro-4-(tert-butylamino)-6-(ethylamino)-s-triazineUsed primarily on sugarcane; higher solubility
Metribuzin4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-oneDifferent chemical structure; selective herbicide

Simazine's unique attributes include its specific degradation pathways and lower solubility compared to some of its counterparts. Its persistence in soil makes it particularly effective yet raises environmental concerns regarding groundwater contamination.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Simazine is a white to off-white crystalline powder. (NTP, 1992)
Colorless to white crystals; [EXTOXNET]
WHITE CRYSTALLINE POWDER.
White to off-white crystalline powder.

Color/Form

White solid
Colorless powder
Crystals from ethanol or methyl Cellosolve

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

201.0781231 g/mol

Monoisotopic Mass

201.0781231 g/mol

Heavy Atom Count

13

Density

1.302 at 68 °F (NTP, 1992) - Denser than water; will sink
1.33 at 22 °C /as per source/
1.3 g/cm³
1.302

LogP

2.18 (LogP)
log Kow = 2.18
2.1

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen chloride/ and nitrous oxides.
225-227 °C

Appearance

Solid powder

Melting Point

437 to 441 °F (NTP, 1992)
225 to 227 °C (decomp)
437-441 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SG0C34SMY3

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

The underlying mechanism of the neuroendocrine and neuroendocrine-related changes associated with atrazine and similar triazines involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis .... Specifically, several triazines can alter hypothalamic gonadotrophin-releasing hormone (GnRH) and catecholamine (dopamine and norepinephrine) levels. In both humans and rats, hypothalamic GnRH controls pituitary hormone secretion, i.e., LH and PRL. The result of changes in GnRH and catecholamines in turn leads to alterations in pituitary LH and PRL secretion. The hypothalamic-pituitary axis is involved in the development of the reproductive system, and its maintenance and functioning in adulthood. Additionally, reproductive hormones modulate the function of numerous other metabolic processes (i.e., bone formation, and immune, central nervous system (CNS) and cardiovascular systems.
After subchronic and chronic exposure to simazine, a variety of species were shown to exhibit neuroendocrine effects resulting in both reproductive and developmental consequences that are considered relevant to humans. These effects are biomarkers of a neuroendocrine mechanism of toxicity that is shared by several other structurally-related chlorinated triazines including atrazine, propazine, and three chlorinated degradates -des-isopropyl atrazine or DIA, and des-ethyl atrazine or DEA, and iaminochlorotriazine or DACT - the first and last of which can result from the degradation of simazine. These six compounds disrupt the hypothalamic-pituitary-gonadal (HPG) axis, part of the central nervous system, causing cascading changes to hormone levels and developmental delays. These neuroendocrine effects are considered the primary toxicological effects of regulatory concern for all subchronic and chronic exposure scenarios including dietary risk from food and drinking water, residential risk, and occupational risk. Simazine's two chlorinated degradates, DIA and DACT, are considered to have toxicity equal to the parent compound in respect to their common neuroendocrine mechanism of toxicity. Another degradate, hydroxy-simazine, was identified, which is expected to have a different toxicological profile from simazine based on the toxicological data available for an analogous metabolite for atrazine, hydroxy-atrazine.
Simazine has been grouped with several structurally-related, chlorinated triazines (e.g., atrazine, propazine, and 3 chlorotriazine degradates common to atrazine, simazine and propazine) on the basis of a common mechanism of toxicity for disruption of the hypothalamic-pituitary-gonadal (HPG) axis. As a result of their common mechanism of toxicity, exposure to simazine, like exposure to atrazine, results in reproductive and developmental effects and consequences that are considered relevant to humans. ...This mechanism involves a central nervous system (CNS) toxicity, specifically, neurotransmitter and neuropeptide alterations at the level of the hypothalamus, which cause cascading changes to hormone levels, e.g., suppression of the luteinizing hormone surge prior to ovulation resulting in prolonged estrus in adult female rats (demonstrated with atrazine and simazine), and developmental delays, i.e., delayed vaginal opening and preputial separation in developing rats (studied in atrazine but not simazine). ...This CNS mechanism of toxicity also results in mammary tumors specific to female Sprague- Dawley rats exposed to simazine and atrazine; however, the particular cascade of events leading to tumor formation in this specific strain of rat is not considered to be operative in humans. Consequently, atrazine has been classified as "Not Likely to be Carcinogenic to Humans."
Various investigations indicate that the ability of triazines to interfere with photosynthesis is responsible for their biological activity. Simazine depletes carbohydrate by inhibiting the formation of sugars. The triazines inhibit the Hill reaction, ie, the formation of oxygen by chloroplasts of certain plants in the presence of light & ferric salts.
For more Mechanism of Action (Complete) data for SIMAZINE (7 total), please visit the HSDB record page.

Vapor Pressure

6.1e-09 mmHg at 68 °F (NTP, 1992)
0.00000002 [mmHg]
2.2X10-8 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 8.1x10
6.1x10(-9)

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

122-34-9

Absorption Distribution and Excretion

At the low dose (0.5 mg/kg) of radiolabeled simazine, the principal route of excretion was via the urine, however, at the higher dose (200 mg/kg) the principal route of excretion was via the feces. Significant radioactive residues remained in the tissues of the rat for extended periods of time. Results indicate that 94 to 99% of the elimination of radioactive material occurred within 48 to 72 hours with a half-life of 9 to 15 hours. Elimination of the remaining radioactivity exhibited 21- to 32-hour half-life values. Heart, lung, spleen, kidney, and liver appear to be principal sites of retention of radioactivity. However, erythrocytes concentrated radioactivity to higher levels than did other tissues, perhaps due to high affinity of the triazine ring for cysteine residues of hemoglobin, a phenomenon apparently unique to rodent species.
In a dermal absorption study, male Charles River Sprague-Dawley rats received either 0.1, 0.5 mg/sq cm of 14C-simazine ( two vials used: radiochemical purity: 98% for the low dose and 96%, for the high dose, specific activity: 28.0 uCi/mg and 2.4 uCi/mg). Four animals per dose were treated and then the treated area of skin and the surrounding area were covered with a protective device. Animals were then placed in metabolism cages for the duration of the exposure period. Either 2, 4, 10 or 24 hrs following exposure animals were sacrificed. Following sacrifice the exposure sites were washed with liquid Dove and water and both the treated area of skin and skin surrounding the treated area (the skin covered by the protective device) were collected. The soap and water rinses, the skin samples, urine, feces, blood, carcass, cage wash, and other relevant samples were all analyzed for radioactivity. Dermal absorption was less than 1% at both doses and all time points. However, 11-20% of the low dose and 31-41% of the high dose remained on the skin and is thus potentially absorbable.
/Simazine is/ absorbed mostly through plant roots with little or no foliar penetration. It has low adhering ability and is readily washed from foliage by rain. Following root absorption it is translocated acropetally in the xylem, accumulating in apical meristems and leaves of plants.
Simazine was readily absorbed and distributed in spruce seedlings. Degradation of simazine took place in roots and stem to the hydroxy analog... metabolites, but no simazine, were observed in needles.
For more Absorption, Distribution and Excretion (Complete) data for SIMAZINE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Simazine is metabolized and excreted in the rat within 72 hours of dosing. Most of the excreted simazine residues were detected in the urine (49%) and feces (41%) with minor amounts respired as CO2. Simazine is metabolized in the rat through the removal of alkyl side chains and conjugation of the triazine ring with glutathione-S-transferase. The mono- and di-dealkylated compounds, 2-chloro-4-ethylamino- 6-amino-s-triazine and diaminochlorotriazine (DACT), respectively, are the major rat degradates. Conjugated mercapturates of hydroxy simazine were also detected.
The metabolic pathway in plants is similar to that in rats. Plant metabolism occurs via several competing routes. In one major route the N-ethyl groups are cleaved leaving the bare amine attached to the ring. First one ethyl group is lost, then both are lost, ultimately leaving diaminochlorotriazine (DACT). DACT can subsequently proceed to replacement of the chlorine with a proline group, which is attached to the triazine via the proline nitrogen. In a second major route of metabolism, the chloro group on simazine is replaced by a hydroxy group to hydroxysimazine, which can proceed by loss of the ethyl groups to diaminohydroxytriazine, the hydroxy equivalent of DACT. The diaminohydroxytriazine can then under go replacement of one or both amines by hydroxy groups ultimately leading to cyanuric acid. Alternatively, the chlorine in simazine can be replaced by glutathione and through a variety of intermediate conjugates can be eventually lysed to NH2-simazine, and then presumably loss of one or both ethyl groups.
The metabolic pathway in livestock is also similar to that in plants and rats with one exception; animals do not metabolize simazine directly to hydroxy-simazine, but animals may receive hydroxy simazine through feeds. Several studies have been performed on the metabolism of simazine in livestock and poultry. In animals, in general, simazine residues tend to lose one or both ethyl groups to form the chloro-metabolites or to replace the chloro- group with a hydroxygroup and then to lose one of both ethyl groups. Feeding with hydroxy-simazine leads to formation, through loss of one or both ethyl groups of hydroxy-metabolites only. A glutathione conjugate is also formed from the hydroxy-simazine.
Ruminants. In a goat dosed for 10 days with [14C]simazine at a dose equivalent of 5 ppm [12x the maximum theoretical dietary burden (MTDB)], total radioactive residue (TRR) in milk plateaued by Day 5 at 0.10 ppm. TRR in tissue samples collected 48 hours after the final dose ranged from 0.02 ppm in fat to 0.93 ppm in liver. After residues plateaued in milk (at 2% of the administered dose), the major metabolite in milk (23.5% TRR) was identified as diaminochlorotriazine, along with minor amounts (0.25% TRR) of simazine and of desethylsimazine (1.3% TRR). Metabolites in the aqueous fraction and the hydrolysate of the casein fraction were characterized as amino acid and peptide conjugates of simazine. In another study, a goat was dosed for 7 days with [14C]simazine at a dose equivalent to 50 ppm in the diet (119x). TRR in milk ranged from 0.71-1.07 ppm during the 7-day dosing period. TRR in tissues collected within 24 hours of the final dose were 0.06-0.10 ppm in fat, 0.69-0.71 ppm in muscle, 3.03 ppm in kidneys, 2.59 ppm in brain, 0.78 ppm in heart, and 3.24 ppm in liver. Components of the TRR identified in milk and tissues are listed in the table below. Simazine accounted for 3.8-10.8% of the TRR in tissues, but was not detected in milk. DACT was the major metabolite in milk (30.3% TRR) and accounted for 4.2-5.2% TRR in liver and kidney, and 13.8% TRR in muscle. Desethylsimazine was detected in liver and kidney at 10.7-16.9% TRR, but was not detected in muscle and milk. A glutathione conjugate of desethylsimazine was also tentatively identified in kidney (18.7% TRR) and milk (14.9% TRR). Desethylhydroxy-simazine constituted up to 32.9% of the TRR in liver, but may have been an artifact of proteolysis.
For more Metabolism/Metabolites (Complete) data for SIMAZINE (13 total), please visit the HSDB record page.
Simazine has known human metabolites that include N-Desethylsimazine.

Wikipedia

Simazine

Biological Half Life

Results indicate that /in rats/ 94 to 99% of the elimination of radioactive material occurred within 48 to 72 hours with a half-life of 9 to 15 hours. Elimination of the remaining radioactivity exhibited 21- to 32-hour half-life values.

Use Classification

Agrochemicals -> Pesticides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)
Pesticides -> Herbicides -> Triazine herbicides -> Chlorotriazine herbicides
HERBICIDES

Methods of Manufacturing

Simazine is made by the reaction of cyanuric chloride with two equivalents of ethylamine in presence of an acid acceptor.

General Manufacturing Information

1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diethyl-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies Simazine (technical grade) as unlikely to present an acute hazard in normal use; Main Use: herbicide.
End-use products containing simazine may be applied on the ground by broadcast across an area, as a spot treatment, or in rows, which is also referred to as band treatment. Some products can also be applied by aerial broadcast. ... For agricultural uses, the maximum use or application rates range from 1 to 9.6 pounds active ingredient per acre (lbs ai/A). For noncrop land, maximum application rates are 40 lbs ai/A, and for use specifically on turfgrass, 4 lbs ai/ A.
COMPATIBLE WITH MOST OTHER PESTICIDES & FERTILIZERS WHEN USED @ NORMAL RATES.
LIMITED STUDIES HAVE SHOWN SOME MINOR FUNGICIDAL & NEMATOCIDAL ACTIVITY BUT NO INSECTICIDAL ACTIVITY.
Applications of either sprays or granules should be made on bare soil prior to weed emergence. It also may be applied prior to planting for many crops. Simazine has little or no foliar activity & must be absorbed by plant roots. Under dry conditions, a shallow incorporation may increase the degree of weed control. For aquatic use such as in recreational or farm ponds, application may be made from several points in the pond. Natural water movement will disperse simazine.

Analytic Laboratory Methods

TRIMETHYLSILYL DERIVATIVES OF 6 SUSPECTED METABOLITES OF SIMAZINE WERE PREPARED BY REACTION WITH N,O-BIS(TRIMETHYLSILYL) TRIFLUOROACETAMIDE. THE DERIVATIVES WERE ANALYZED BY GAS CHROMATOGRAPHY MASS SPECTROMETRY WTIH ELECTRON IMPACT IONIZATION & CHEMICAL IONIZATION.
A METHOD IS DESCRIBED FOR QUANTITATIVE DETERMINATION OF HYDROXY-S-TRIAZINE RESIDUES IN PLANT TISSUE. HYDROXY METABOLITES OF SIMAZINE WERE SEPARATED BY HIGH-PRESSURE LIQ CHROMATOGRAPHY ON A SILICA GEL COLUMN & DETECTED AT 240 NM WITH A UV SPECTROPHOTOMETER DETECTOR. THE PROCEDURE INVOLVES EXTRACTION OF SAMPLES WITH METHANOL, CLEANUP WITH CATION-EXCHANGE RESIN, A POLYACRYLAMIDE ADSORPTION RESIN & STYRENE DIVINYL BENZENE GEL FILTRATION COLUMN. THE RANGE OF RECOVERY WAS 70-113%, WITH DETECTION LIMITS OF 0.05 MG/KG.
MULTI-COMPONENT MIXTURES OF N-DIALKYLATED DEGRADATION PRODUCTS OF TWENTY NINE S-TRIAZINES & THEIR PARENT CMPD WERE SEPARATED ON CARBOWAX 20M GLASS CAPILLARY GAS-LIQ CHROMATOGRAPHY COLUMN AT 473 °C. SIMAZINE WAS ONE OF THE TRIAZINES.
A TLC-DENSITOMETRIC METHOD FOR DETERMINATION OF TRIAZINE HERBICIDES, ATRAZINE & SIMAZINE IN NATURAL & TAP WATER IS DESCRIBED.
For more Analytic Laboratory Methods (Complete) data for SIMAZINE (27 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analytical methodology for the separation and characterization of s-triazine residues in urine was developed. In the sample preparation procedure developed, a urine sample at pH 12 was extracted with hexane 3 times, using sodium chloride as an emulsion inhibitor. The combined hexane extract was dried by passing it through a sodium sulfate column and concentrated by rotary evaporation. The sample was transferred to a centrifuge tube and further concentrated to 0.5 ml under a stream of dry nitrogen. The sample was analyzed by gas chromatography using the Hall electrolytic conductivity detector in the nitrogen-specific mode. Simazine was one the triazines.

Storage Conditions

Product must be stored in its sealed original containers, in well aired, fresh & dry storehouses or in shaded & possibly well aired places. It is recommended that the product be kept away from sources of heat, free flames or spark generating equipment.
Storage stability is three years at room temperature under dry conditions.

Interactions

Recent studies have demonstrated the potentiating effects of triazine herbicides, such as atrazine and its analogs, to the toxicity of a variety of organophosphate (OP) insecticides. One such OP insecticide, chlorpyrifos, has been the topic of much concern because of its prevalence in the environment. This study focused on examining the effects of 10 select triazine herbicides at concentrations of 1 mumole/L (approximately 200 mug/L) to chlorpyrifos with Hyalella azteca. The compounds selected include atrazine, three of its degradation products, and six other herbicide active ingredients. Toxicity tests were performed using a two-way analysis of variance matrix design with effect levels determined by way of probit analysis. Atrazine was found to have the greatest acutely lethal effect to H. azteca, followed by its closest degradation product, deethylatrazine. Two of the six atrazine analogs, simazine and cyanazine, also showed significant effects to the insecticide's toxicity. Synergistic ratios (SRs) were calculated to compare the effect magnitudes for each of the herbicides. The highest ratio obtained was with atrazine (SR = 1.42). A majority of the past studies involving mixtures of triazines and OPs have examined the potentiation effects of active-use triazine herbicides on Chironomus species. However, compared with the acute effects previously obtained for Chironomus species, H. azteca show a higher tolerance to the presence of the triazine herbicides, even at levels often considered as being at the high end of environmentally relevant concentrations. ..
A series of recent studies demonstrated that the triazine herbicide atrazine, although not itself acutely toxic, potentiated the toxicity of certain organophosphate insecticides (OPs) to the midge Chironomus tentans. In the current study, a series of triazine herbicides and triazine herbicide degradation products were tested to determine if other triazines potentiate OP toxicity to midges. Chlorpyrifos and diazinon were the OPs tested. ... All of the triazine herbicides tested (atrazine, simazine, cyanazine, and hexazinone) were capable of potentiating the toxicity of the OPs, whereas the degradation products (s-triazine, deethylatrazine, and deisopropylatrazine) had less effect. In most cases, a triazine concentration of 100 ug/L was necessary to significantly increase OP toxicity, and higher concentrations of triazine caused a greater degree of potentiation. Changes in EC50 values ranged from no change to a 2.5-fold increase in toxicity. Generally, EC50 values changed by less than a factor of 2, indicating that the effect may be of limited concern in regard to future risk assessments of OPs.
Goldfish (Carassius auratus) were exposed to a mixture of herbicides, namely atrazine, simazine, diuron, and isoproturon (ASDI) at a cumulative concentration of 50 ug/L for 12 weeks. Control fish and exposed fish were sampled at 4, 8 and 12 weeks of exposure to observe the combined impact of herbicides on non-specific and specific mechanisms of immunity and antioxidant defenses. The antioxidant defenses were evaluated in hemopoietic organs and liver. ASDI-induced stress was reflected as a significant induction of superoxide (O(2)(-)) production in phagocytic cells of head kidney and spleen. In addition, plasma lysozyme activity was consistently high in the treatment group. Specific immunity was assessed by antibody titer responses following immunization of the fish with sheep red blood cells (SRBCs). Antibody titer was reduced throughout the period of observation in ASDI-treated fish. This reduction was found to be significant at week 4 (p<0.05). Herbicide-exposed fish showed reduced resistance against pathogen invasion but remarkable enhancement in lysozyme activity. The ASDI-induced oxidative stress in spleen, kidney and liver was reflected as a change in the antioxidant enzyme activities in these vital organs of fish. /The authors concluded that the/ data indicate that herbicides at concentrations present in water bodies in Europe cause immune suppression in goldfish.

Stability Shelf Life

VERY STABLE OVER SEVERAL YR OF SHELF LIFE, & ONLY SLIGHTLY SENSITIVE TO NATURAL LIGHT & EXTREME TEMPERATURES WHICH WOULD OCCUR NORMALLY.
Aquazine, Princep 4G, Princep 4L, Princep 80W, Princep Caliber 90 /have a/ half life of at least 3 to 5 yr when stored in a dry place.

Dates

Modify: 2023-08-15

Effects of simazine and food deprivation chronic stress on energy allocation among the costly physiological processes of male lizards (Eremias argus)

Zikang Wang, Wenning Zhu, Yuanyuan Xu, Simin Yu, Luyao Zhang, Zhiqiang Zhou, Jinling Diao
PMID: 33307394   DOI: 10.1016/j.envpol.2020.116139

Abstract

The residue of simazine herbicide in the environment is known as one of pollutant stress for lizards by crippling its fitness on direct toxic effects and indirect food shortage via the food chain effects. Both stressors were considered in our experiment in the simazine exposure and food availability to lizards (Eremias argus). The results revealed that starvation significantly reduced the lizard's energy reserve and native immune function, while the accumulation of simazine in the liver was significantly increased. Simazine caused oxidative stress in the liver of lizards, but oxidative damage only occurred in the starved lizards. Simazine also changed the energy reserves, native immune function and detoxification of well-fed lizards, while the starved lizards showed different sensitivity to simazine. Simazine or starvation treatment independently activated the lizard HPA axis, but co-treatment caused the HPA axis inhibition. Besides, according to the variations on amino acid neurotransmitters, corticosterone hormone and thermoregulatory behavior, we inferred that lizards in threatens take the appropriate strategy on energy investment and allocation through neural, endocrine and behavioral pathways to maximize benefits in dilemma. Energy allocation was necessary, while suppression on any physiological process comes at a cost that is detrimental to long-term individual fitness.


Bioassays to assess the ecotoxicological impact of polyethylene microplastics and two organic pollutants, simazine and ibuprofen

Carmen Martín, Carmen Fajardo, Gonzalo Costa, Sebastián Sánchez-Fortún, María Dolores San Andrés, Fernando González, Mar Nande, Gerardo Mengs, Margarita Martín
PMID: 33529946   DOI: 10.1016/j.chemosphere.2021.129704

Abstract

Research on the environmental impact of plastics, especially on the effect of microplastics (MPs), has become a priority issue in recent years, mainly in terrestrial ecosystems where there is a lack of studies. This work aims to assess the impact of two types of polyethylene MPs, white microbeads (W) and fluorescent blue microbeads (FB), and their interactions with two contaminants, ibuprofen (Ib) and simazine (Sz), on different organisms. A set of bioassays for Vibrio fischeri, Caenorhabditis elegans and Lactuca sativa was carried out, which helped to establish the ecotoxicological impact of those pollutants. C. elegans showed the least sensitivity, while V. fischeri and L. sativa showed a high toxicological response to MPs alone. We found that W and FB induced an inhibition of 27% and 5.79%, respectively, in V. fischeri, and the growth inhibition rates were near 70% in L. sativa for both MPs. MPs exhibited a potential role as contaminant vectors in V. fischeri since the inhibition caused by W-Ib or W-Sz complexes was near 39%. The W-Sz complex significantly reduced leaf development in L. sativa, and a reduction of 30% in seed germination was detected when the complex FB-Sz was tested. This study reveals the importance of designing a complete set of analyses with organisms from different trophic levels, considering the great variability in the effects of MPs and the high number of relevant factors.


Injury to dopaminergic neurons development via the Lmx1a/Wnt1 autoregulatory loop induced by simazine

Xueting Li, Jianan Li, Peng Li, Yujia Jiang, Yanping Wu, Baixiang Li
PMID: 32822773   DOI: 10.1016/j.toxlet.2020.07.026

Abstract

Simazine is a kind of persistent organic pollutant that is detected in both ground and water and has several routes of exposure. Here, we explored the mechanisms underlying simazine-related effects on dopaminergic neurons via development-related factors using mouse embryos and embryonic mesencephalic hybrid cell line (MN9D cells). We treated pregnant mice with 50 μg/kg bw, 200 μg/kg bw simazine from the 0.5 day to the 10.5 day of embryonic phase and MN9D cells with 600 μM simazine for 24 h to research the mechanism of dopaminergic neurons acute respond to simazine through preliminary experiments. Protein expressions of LIM homeobox transcription factor 1-alpha (Lmx1a) and LIM homeobox transcription factor 1-beta (Lmx1b) displayed a dose- and time-dependent increase after the exposure to simazine. In the 200 μg/kg bw of embryos and the 24h-600 μM of MN9D cells, protein levels of dopaminergic developmental factors were significantly upregulated, and dopaminergic function was significantly damaged for the abnormal expression of Dyt5b. We demonstrated simazine induced the injury to dopaminergic neurons via the Lmx1a/wingless-related integration site 1 (Wnt1) and Lmx1b pathways. In the transfection experiments, we knocked down Lmx1a and Lmx1b of cells to verify the potential target of simazine-induced injury to dopaminergic neurons, respectively. We detected the protein and mRNA levels of development-related genes of dopaminergic neurons and intracellular dopamine levels in different treatment groups. Based on our experiments' results, we demonstrated an acute response to 24 h-600 μM simazine treatment, the simazine-induced injury to dopaminergic neuronal which leads to abnormal dopamine levels and dopaminergic impairment is via the activation of the Lmx1a/Wnt1 autoregulatory loop. Lmx1a is a promising target in the search for the mechanisms underlying simazine-induced dopaminergic injury.


The effect of hybrid zinc oxide/graphene oxide (ZnO/GO) nano-catalysts on the photocatalytic degradation of simazine

K Flores, C Valdes, D Ramirez, T M Eubanks, J Lopez, C Hernandez, M Alcoutlabi, J G Parsons
PMID: 32599381   DOI: 10.1016/j.chemosphere.2020.127414

Abstract

The photocatalytic degradation of simazine (SIM) was investigated using zinc oxide/graphene oxide (ZnO/GO) composite materials under visible light irradiation. The reaction kinetics was studied to optimize the reaction parameters for efficient degradation of SIM. Batch studies were performed to investigate the effects of initial reaction pH, the loading of the ZnO onto GO, and mass of catalyst on the removal of SIM from aqueous solution. A pH of 2 was determined to be the optimal reaction pH for the different ZnO-loaded GO catalysts. In addition, a mass of 40 mg of catalyst in the reaction was observed to be the most effective for the catalysts synthesized using 20 and 30 mmol of Zn
ions; whereas a mass of 10 mg was most effective for the ZnO/GO composite material synthesized using 10 mmol Zn
ions. The reaction was observed to follow a second-order kinetics for the degradation process. Furthermore, the synthesized ZnO/GO composite catalysts resulted in higher reaction rates than those observed for pure ZnO. The 30 mmol ZnO/GO composite expressed a rate of SIM degradation ten times greater than the rate observed for pure ZnO, and sixty-two times greater than the rate of photolysis. In addition, the catalyst cycling exhibited a constant photocatalytic activity for the ZnO/GO composite over three reaction cycles without the need of a conditioning cycle.


A non-edible waste as a potential sorptive media for removal of herbicide from the watershed

Harika Gunti, Datta Jagrithi Kandukuri, Alka Kumari, Vineet Aniya, B Satyavathi, M Ramesh Naidu
PMID: 31831287   DOI: 10.1016/j.jhazmat.2019.121671

Abstract

A non-edible waste, from biodiesel processing industry is being turned to carbonaceous material (biochar) using slow pyrolysis. The material was found to be amorphous with hydroxyl, methyl, carbonyl and carboxyl functional groups onto the surface. The influencing parameters, namely adsorbate concentration (0.05-5 mg/l), biochar loading (0.02-0.4 g), pH(3-12) and particle sizes (0.03-0.13 mm) were studied to observe the effect on the sorption of simazine using biochar. A multivariate optimization using central composite design in response surface methodology was performed employing desirability function. The optimized biosorption efficiency (B%) and capacity q
was found to be 91.98 % and 0.83 mg/g respectively with the optimized parameters as 3.76 mg/l of adsorbate concentration, 0.12 g of biochar loading, pH of 5.26 and 0.0535 mm of particle size. The simazine adsorption phenomena were found to be multilayer heterogeneous sorption based on Langmuir and Freundlich models. The kinetics investigation shows that chemisorption was involved for the transfer of simazaine to the surface of biochar with three distinct intra particulate diffusional zones. An adsorption process requires activation energy of 11.27 kJ/mol and the negative magnitude of ΔH
indicates the exothermicity involved in the process.


Bead-immobilized Pseudomonas stutzeri Y2 prolongs functions to degrade s-triazine herbicides in industrial wastewater and maize fields

Baoyu Zhang, Yaxin Ni, Junwei Liu, Tao Yan, Xiaomin Zhu, Qing X Li, Rimao Hua, Dandan Pan, Xiangwei Wu
PMID: 32388161   DOI: 10.1016/j.scitotenv.2020.139183

Abstract

Functional durability of bio-augmented microbes in contaminated fields remains a major challenge in bioremediation. In the present study, various immobilization materials and compositional combinations were designed and compared to enhance the functional durability of Pseudomonas stutzeri sp. Y2 for degradation of simazine, one of the most used herbicides, in industrial wastewater and maize fields. Among four combinations of materials tested, the optimal combination obtained from the orthogonal array trials was 14% polyvinyl alcohol (PVA), 1-3% sodium alginate (SA), 2% activated carbon (AC), and 1-2% Y2 cells (PSC-Y2), which yielded 1.7 fold faster degradation of simazine at 50 mg L
than that by free Y2 cells in the industrial wastewater. The degradation half-lives (DT
) of simazine (10 mg L
) by free Y2 cells and PSC-Y2 was 1.1 d and 5.3 d in laboratory soil, respectively. The DT
of simazine by PSC-Y2 at the recommended and double dosages of simazine (0.45 and 0.9 g ai·m
) was 17.2 d and 12.4 d in the maize fields, respectively, in comparison with 23 d and 17.4 d by free Y2 cells. In addition, the PSC-Y2 degraded 100% of atrazine and terbuthylazine, and 96% of propazine at an initial concentration of 50 mg L
each in 4 days. This study provides an immobilization strategy to stabilize bacteria and prolong bacterial functions to treat s-triazine herbicides contaminated water and soil.


A comparison of visible-light photocatalysts for solar photoelectrocatalysis coupled to solar photoelectro-Fenton: Application to the degradation of the pesticide simazine

Jianxiong Xu, Hugo Olvera-Vargas, Felix Yee Hao Teo, Olivier Lefebvre
PMID: 33740647   DOI: 10.1016/j.chemosphere.2021.130138

Abstract

Three different visible-light photocatalysts (hematite (α-Fe
O
), bismuth vanadate (BiVO
) and Mo-doped bismuth vanadate (BiMoVO
)) deposited on transparent fluorine-doped SnO
(FTO) were evaluated for the solar-driven photoelectrocatalytic treatment of emerging pollutants. BiMoVO
was found to be the most effective photoanode, yielding the fastest degradation rate constant and highest mineralization efficiency using phenol as the oxidation probe. The BiMoVO
photoanode was then used to degrade the herbicide simazine in a photoelectrolytic cell combining photoelectrocatalysis (PEC) with photoelectron-Fenton (PEF) under solar light (SPEC-SPEC). Total simazine removal was achieved within 1 min of treatment (k
= 4.21 min
) at the optimum electrode potential of 2.5 V vs Ag/AgCl, with complete TOC removal in 2 h. The analysis of anionic species in solution during treatment showed that most of the nitrogen heteroatoms in the simazine structure were converted into NO
following
OH addition to organic N. This innovative process combining BiMoVO
-PEC with PEF using solar light as a sustainable source of energy (SPEC-SPEF) achieved the highest degradation/mineralization efficiency ever reported for simazine treatment. Besides, this is the first work reporting the photo(electrochemical) degradation of this toxic herbicide.


Explore Compound Types